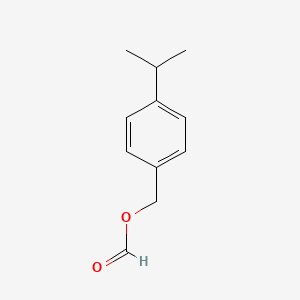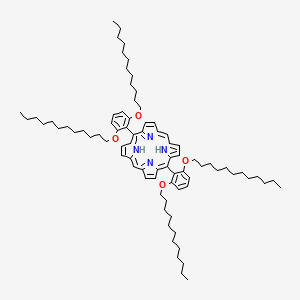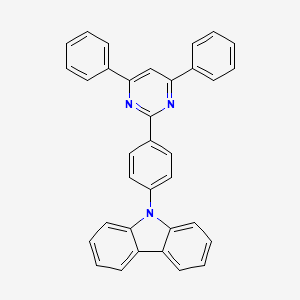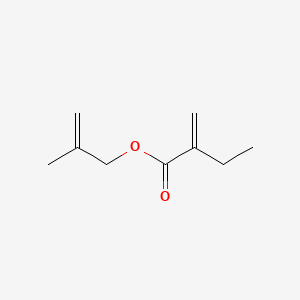
2-Methylallyl 2-ethylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylallyl 2-ethylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is a colorless liquid that typically has a fruity aroma . This compound is primarily used in the polymer industry as a specific stabilizer, adhesive, and additive in emulsion systems .
Méthodes De Préparation
2-Methylallyl 2-ethylacrylate can be synthesized through various methods. One common method involves the reaction between 2-methyl-2-propen-1-ol and various boronic acids under cross-coupling conditions . This reaction typically requires palladium as a catalyst and can be conducted under microwave heating to improve efficiency . Another method involves the reaction of 2-methylacrylic acid methyl ester with 2-ethylacrylic acid . This synthesis method is relatively simple but requires appropriate reaction conditions to ensure a high yield .
Analyse Des Réactions Chimiques
2-Methylallyl 2-ethylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and microwave heating . The major products formed from these reactions are typically alkenes and other derivatives . For example, cross-coupling reactions between 2-methyl-2-propen-1-ol and boronic acids can produce a wide range of alkenes with high functional group tolerance .
Applications De Recherche Scientifique
2-Methylallyl 2-ethylacrylate has several scientific research applications. In the field of chemistry, it is used as a monomer in the synthesis of high molecular weight polymers such as resins, adhesives, and coatings . In biology and medicine, it can be used as a stabilizer and additive in various formulations . In the industry, it is used in the production of high-performance materials and as an additive in emulsion systems .
Mécanisme D'action
The mechanism of action of 2-Methylallyl 2-ethylacrylate involves its ability to undergo various chemical reactions, such as cross-coupling reactions with boronic acids . These reactions typically involve the formation of a palladium complex, which facilitates the coupling of the 2-methylallyl group with the boronic acid . This process allows for the synthesis of a wide range of alkenes and other derivatives .
Comparaison Avec Des Composés Similaires
2-Methylallyl 2-ethylacrylate can be compared with other similar compounds, such as 2-methyl-2-propen-1-yl 2-methylenebutanoate and butanoic acid, 2-methylene-, 2-methyl-2-propenyl ester . These compounds share similar chemical structures and properties but may differ in their reactivity and applications . For example, 2-methyl-2-propen-1-yl 2-methylenebutanoate may have different reactivity in cross-coupling reactions compared to this compound .
Propriétés
Numéro CAS |
67801-28-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methylprop-2-enyl 2-methylidenebutanoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h2,4-6H2,1,3H3 |
Clé InChI |
BARNBGGAMAZLDS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



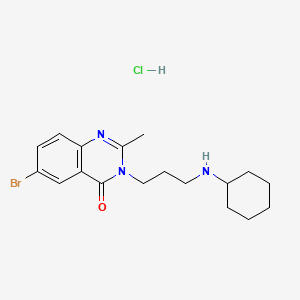
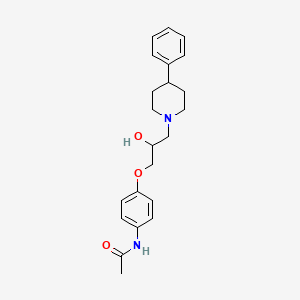

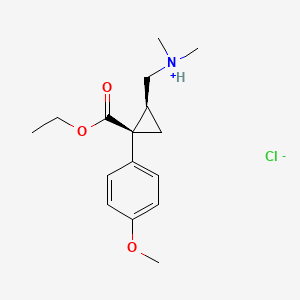
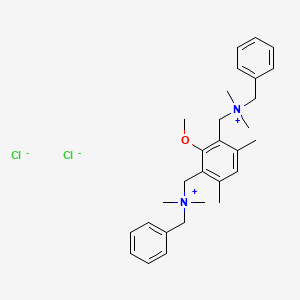

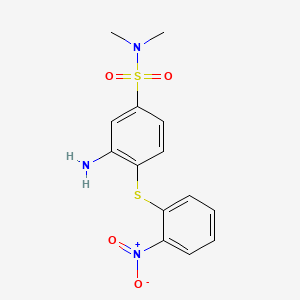
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
